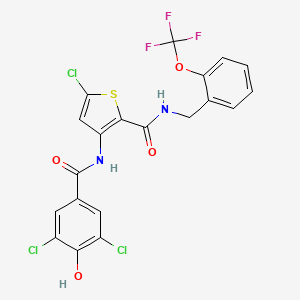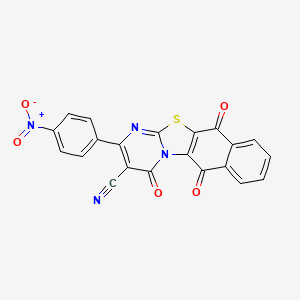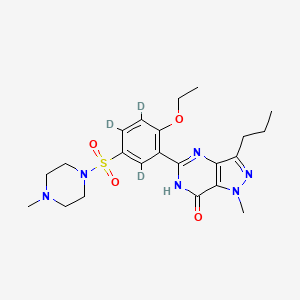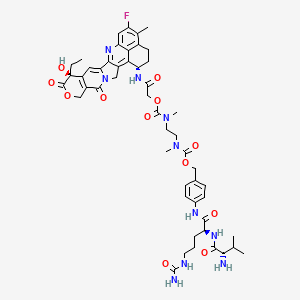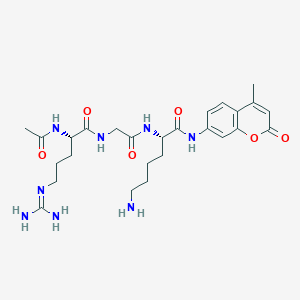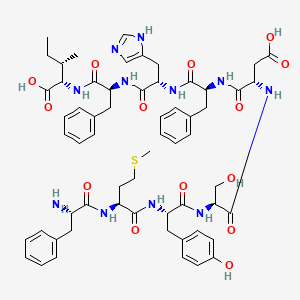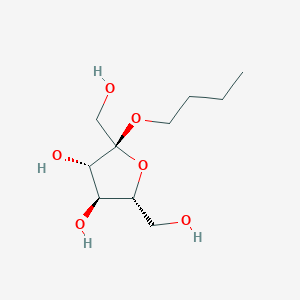![molecular formula C34H52N10O12 B12378410 2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the preparation of the core pentazacyclopentadecane ring, followed by the sequential addition of the various side chains and functional groups. Common reagents used in these steps include protecting groups, coupling agents, and specific catalysts to facilitate the formation of peptide bonds and other linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The presence of multiple hydroxyl groups makes it susceptible to oxidation reactions, which can be used to modify its structure or introduce new functional groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could produce ketones or aldehydes, while reduction of carbonyl groups could yield alcohols or amines. Substitution reactions could introduce a wide range of new functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, or as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its complex structure and multiple functional groups make it a useful tool for probing biological systems, such as studying enzyme-substrate interactions or the effects of specific functional groups on biological activity.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, either as a lead compound for new therapeutics or as a tool for studying disease mechanisms.
Industry: Its unique properties could make it useful in various industrial applications, such as the development of new materials or catalysts.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity or function. The compound’s multiple functional groups and chiral centers provide numerous points of interaction, allowing it to engage with a wide range of targets and pathways.
Comparaison Avec Des Composés Similaires
This compound can be compared to other similar compounds based on its structure and functional groups Similar compounds might include other peptides or peptidomimetics, which share the core pentazacyclopentadecane ring or similar side chains
List of Similar Compounds
- Peptides with similar ring structures
- Peptidomimetics with analogous side chains
- Compounds with multiple chiral centers and functional groups
Propriétés
Formule moléculaire |
C34H52N10O12 |
|---|---|
Poids moléculaire |
792.8 g/mol |
Nom IUPAC |
2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)/t18-,19-,20+,21-,22-,25-,26+,27+,28-/m0/s1 |
Clé InChI |
GUPUFVWCDYSPBQ-WTONCQCASA-N |
SMILES isomérique |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O |
SMILES canonique |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



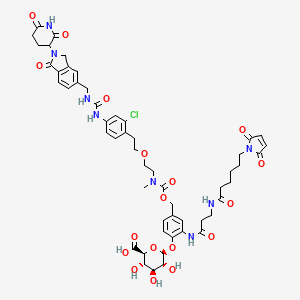
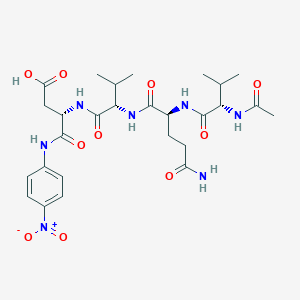

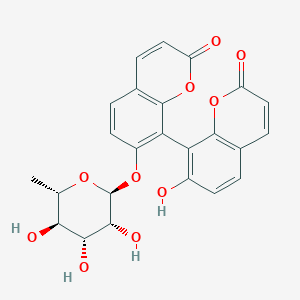
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)

